molecular formula C17H10F6N6O B607294 Eltanexor CAS No. 1642300-52-4

Eltanexor

货号 B607294
CAS 编号: 1642300-52-4
分子量: 428.2984
InChI 键: JFBAVWVBLRIWHM-AWNIVKPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eltanexor (KPT-8602) is an investigational, second-generation compound . Like Selinexor, it functions by binding with, and inhibiting, the nuclear export protein, XPO1 . This leads to the accumulation of tumor suppressor proteins in the cell nucleus . It is currently being evaluated in clinical trials for the treatment of patients with hematologic and solid tumor malignancies .


Molecular Structure Analysis

Eltanexor has a molecular weight of 428.29 . Its molecular formula is C17H10F6N6O . The IUPAC name for Eltanexor is (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide .


Chemical Reactions Analysis

Eltanexor is an orally active exportin-1 (XPO1) inhibitor . It has effective anti-leukemic activity . Eltanexor inhibits XPO1-dependent nuclear export (EC50=60.9 nM) by directly targeting XPO1 . Eltanexor causes caspase-dependent apoptosis in a panel of leukemic cell lines .


Physical And Chemical Properties Analysis

Eltanexor has a molecular weight of 428.29 . Its molecular formula is C17H10F6N6O . The IUPAC name for Eltanexor is (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide . It is a synthetic organic compound .

科学研究应用

Hematology: Treatment of Myelodysplastic Syndrome (MDS)

Eltanexor has been studied as a treatment for higher-risk Myelodysplastic Syndrome (MDS). It acts as a Selective Inhibitor of Nuclear Export (SINE) compound, which has shown promise in patients who are refractory to hypomethylating agents. In clinical trials, Eltanexor demonstrated a disease control rate of 71%, with 29% achieving marrow complete response (mCR) and 43% achieving stable disease .

Oncology: Synergy with Dexamethasone in Acute Lymphoblastic Leukemia (ALL)

In the field of oncology, particularly for Acute Lymphoblastic Leukemia (ALL), Eltanexor has been found to synergize with dexamethasone. This combination leads to increased apoptosis and histone depletion in B-ALL and T-ALL cell lines, as well as in patient-derived ALL xenograft models. The synergy enhances the activity of the glucocorticoid receptor and inhibits E2F-mediated transcription, which is crucial for cell cycle progression and DNA replication .

Molecular Biology: Inhibition of XPO1-Dependent Nuclear Export

Eltanexor inhibits the nuclear export protein XPO1, leading to the accumulation of tumor suppressor proteins in the cell nucleus. This mechanism is vital for inducing Caspase-dependent apoptosis in leukemic cell lines, making it a significant area of research in molecular biology .

Pharmacology: Improved Tolerability and Reduced Brain Penetration

Pharmacologically, Eltanexor is a second-generation SINE compound with reduced brain penetration compared to its predecessor, Selinexor. This attribute contributes to its improved tolerability, making it a safer option for patients, especially those with central nervous system considerations .

Clinical Trials: Multiple Myeloma (MM) Treatment

Eltanexor has been evaluated in clinical trials for the treatment of refractory Multiple Myeloma (MM). Preliminary results indicate that Eltanexor, alone or in combination with dexamethasone, induces responses or disease control. The most common adverse events were cytopenias, while gastrointestinal and systemic adverse events were mainly Grade 1 .

Drug Development: Investigational Anti-Cancer Agent

As an investigational anti-cancer agent, Eltanexor is part of ongoing research for its potential use in advanced colorectal cancer, castrate-resistant prostate cancer (mCRPC), and High-Risk MDS. Its role in inhibiting the nuclear export protein XPO1 positions it as a novel compound in the pipeline of anti-cancer drug development .

安全和危害

Eltanexor is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

Eltanexor has received regulatory designations from the FDA and EC, reinforcing its potential to improve clinical outcomes for patients with relapsed/refractory MDS . Karyopharm Therapeutics Inc. is dedicated to advancing ongoing clinical trials and is committed to bringing Eltanexor to these patients and their families as a new treatment option .

属性

IUPAC Name

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBAVWVBLRIWHM-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eltanexor

CAS RN

1642300-52-4
Record name Eltanexor [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltanexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELTANEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
255
Citations
RF Cornell, AC Rossi, R Baz, CC Hofmeister, C Shustik… - Blood, 2017 - Elsevier
… eltanexor QDx5 + dex is ongoing in expansion cohorts. The preliminary efficacy of eltanexor (Table 1) shows that eltanexor … Mean C max and AUC 0-inf values for eltanexor doses of 5 - …
Number of citations: 14 www.sciencedirect.com
S Lee, B Bhatnagar, SR Mohan, WT Senapedis Jr… - Blood, 2019 - Elsevier
… to: Gr3 diarrhea related to eltanexor, Gr5 sepsis not related per investigator, Gr3 pneumonia not related, and withdrawal by pt. Conclusion: Oral eltanexor demonstrated preliminary anti-…
Number of citations: 4 www.sciencedirect.com
S Lee, S Mohan, J Knupp… - … of Hematology & …, 2022 - jhoonline.biomedcentral.com
… eltanexor in patients with higher-risk MDS and 5–19% myeloblasts. Two starting doses of eltanexor … We therefore analyzed eltanexor treatment in a phase 1 cohort of patients with higher…
Number of citations: 7 jhoonline.biomedcentral.com
S Lee, S Mohan, J Knupp, K Chamoun, X Bai, X Ma… - 2021 - ascopubs.org
e19037 Background: Patients (pts) with myelodysplastic syndrome (MDS) refractory to hypomethylating agents (HMAs) have limited therapeutic options and a dismal prognosis with a …
Number of citations: 3 ascopubs.org
J Zhang, DD Chism, ST Tagawa, P Monk… - J. Clin …, 2019 - pdfs.semanticscholar.org
… phase 2 dose (RP2D) of eltanexor in patients with advanced cancers. In this dose expansion cohort, patients with mCRPC received once daily oral eltanexor +/- Abi for 5 days per week (…
Number of citations: 1 pdfs.semanticscholar.org
S Lee, SR Mohan, J Knupp, K Chamoun, I Karasik… - Blood, 2021 - Elsevier
… Early results from a phase 1/2 study of eltanexor in patients … ) evaluated oral eltanexor monotherapy in patients with high-… Further evaluation of eltanexor in MDS as a single agent and …
Number of citations: 2 www.sciencedirect.com
RB Lock, K Evans, CD Jones, SW Erickson, BA Teicher… - Cancer Research, 2020 - AACR
… , eltanexor showed potent in vivo activity against acute lymphoblastic leukemia (ALL) patient-derived xenografts (PDXs). In an effort to understand whether eltanexor … received eltanexor …
Number of citations: 1 aacrjournals.org
K Otte, K Zhao, M Braun, A Neubauer, H Raifer… - Biomedicines, 2022 - mdpi.com
… Immunofluorescence of GBM cell lines treated with Eltanexor revealed a strong … for Eltanexor-induced apoptosis. From these data, we conclude that monotherapy with Eltanexor …
Number of citations: 2 www.mdpi.com
Y Liao, X Ke, T Deng, Q Qin - Frontiers in Microbiology, 2021 - frontiersin.org
… This study reveals a novel antiviral mechanism of Eltanexor … In this study, we examined the effects of Eltanexor (KPT-8602), … Our results indicate that Eltanexor significantly inhibits HCMV …
Number of citations: 3 www.frontiersin.org
S Camilli, R Lockey, N Kolliputi - Cell Biochemistry and Biophysics, 2023 - Springer
Programmed cell death (PCD) is a process that occurs naturally in cells in response to different endogenous or exogenous factors and facilitated by specific proteins. The three common …
Number of citations: 2 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。